molecular formula C14H15NO2 B5705934 N-(3,4-dimethylphenyl)-2-methyl-3-furamide

N-(3,4-dimethylphenyl)-2-methyl-3-furamide

Cat. No. B5705934
M. Wt: 229.27 g/mol
InChI Key: UTHNFHSSGMLTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a furan derivative that is commonly used as a solvent in various industries, including pharmaceuticals, polymers, and electronics. However, in recent years, DMF has been studied extensively for its potential applications in medicine and biotechnology.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-methyl-3-furamide's anti-inflammatory and immunomodulatory effects are mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to promote the differentiation of regulatory T cells, which play a crucial role in immune regulation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is a stable and non-toxic compound that can be easily synthesized. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is also soluble in various solvents, making it easy to use in experiments. However, N-(3,4-dimethylphenyl)-2-methyl-3-furamide has some limitations for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is sensitive to light and air, and its stability can be affected by storage conditions. N-(3,4-dimethylphenyl)-2-methyl-3-furamide can also interfere with some assays, such as the MTT assay, which measures cell viability.

Future Directions

N-(3,4-dimethylphenyl)-2-methyl-3-furamide has shown significant potential for various applications in medicine and biotechnology. Future research could focus on further elucidating N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action and identifying its molecular targets. Future research could also focus on developing new derivatives of N-(3,4-dimethylphenyl)-2-methyl-3-furamide with improved properties. N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential as a therapy for various diseases could also be explored further in preclinical and clinical studies. Additionally, N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential applications in other fields, such as materials science and energy storage, could also be investigated.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-methyl-3-furamide is synthesized by the reaction of furfurylamine and 3,4-dimethylbenzoyl chloride in the presence of a base catalyst. The reaction results in the formation of N-(3,4-dimethylphenyl)-2-methyl-3-furamide as a white crystalline solid. The purity of N-(3,4-dimethylphenyl)-2-methyl-3-furamide can be further improved by recrystallization or distillation.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been studied extensively for its potential applications in medicine and biotechnology. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has been studied as a potential treatment for various autoimmune diseases, including multiple sclerosis, psoriasis, and Crohn's disease. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been studied as a potential therapy for cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-4-5-12(8-10(9)2)15-14(16)13-6-7-17-11(13)3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHNFHSSGMLTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-methyl-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.